molecular formula C20H26N6O4 B2974459 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 904373-32-6

8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No. B2974459
CAS RN: 904373-32-6
M. Wt: 414.466
InChI Key: QBTQPSOKXNMUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
BenchChem offers high-quality 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and properties of compounds structurally related to 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione. For instance, the Dieckmann cyclization route has been used to form piperazine-2,5-diones, a process that starts from β-(alkylamino)alcohols or similar compounds and involves standard acylation and oxidation processes (Aboussafy & Clive, 2012). Additionally, studies have focused on the synthesis of novel derivatives incorporating elements like furan and piperazine, which have shown potential pharmacological activities (Kumar et al., 2017).

Photophysical Properties

Research into the photophysical properties of piperazine derivatives, including those with naphthalimide and furan substituents, has been conducted. These studies have shown that such compounds exhibit interesting luminescent properties and photo-induced electron transfer characteristics, which can be valuable in material sciences and sensor development (Gan et al., 2003).

Material Science Applications

Compounds structurally similar to the one have been studied for their potential in material science. For example, furazano[3,4-b]piperazine and its derivatives have been synthesized and examined for their optical, electrical, and photoelectrical properties, indicating potential applications in semiconductor technology and thin-film devices (Sharma et al., 1995).

Crystal Engineering and Molecular Solids

Studies in crystal engineering have focused on piperazine-2,5-diones and related structures for developing molecular solids with specific properties. This research includes understanding the hydrogen-bond association in crystals and exploring how different conformations affect the properties of these molecular solids (Weatherhead-Kloster et al., 2005), (Polaske et al., 2009).

properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-13(2)26-15(21-17-16(26)19(28)23(4)20(29)22(17)3)12-24-7-9-25(10-8-24)18(27)14-6-5-11-30-14/h5-6,11,13H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTQPSOKXNMUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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